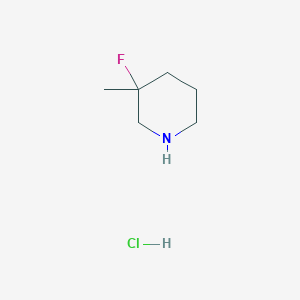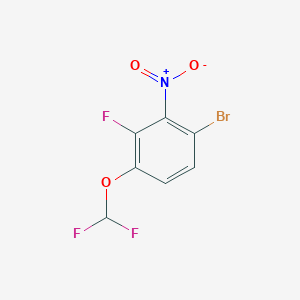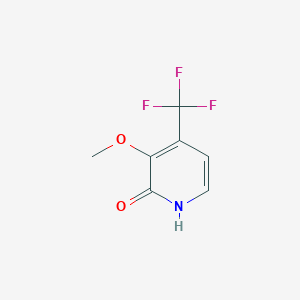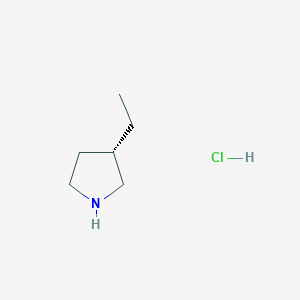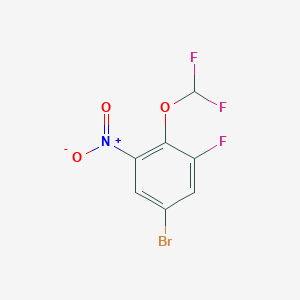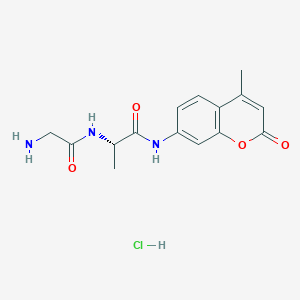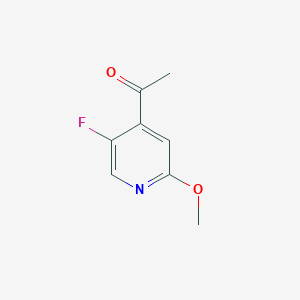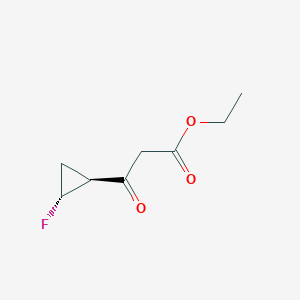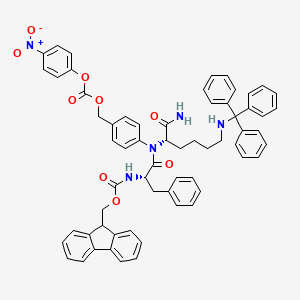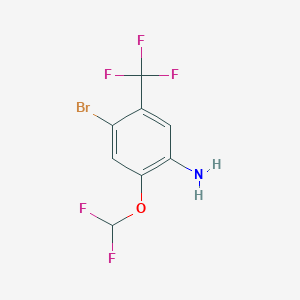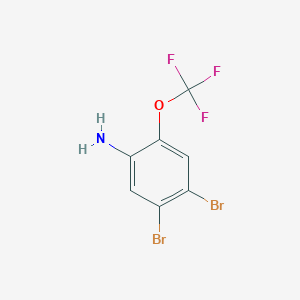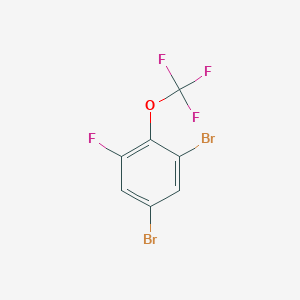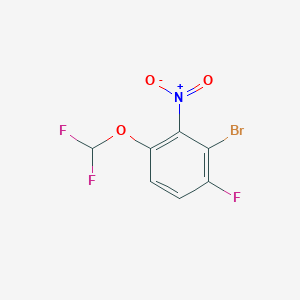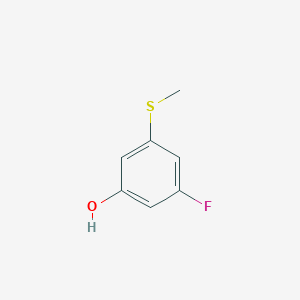
3-Fluoro-5-(methylthio)phenol
Übersicht
Beschreibung
Synthesis Analysis
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are boric acid ester intermediates with benzene rings . In a paper, the title compounds are obtained by a three-step substitution reaction .Molecular Structure Analysis
The molecular structures of the compounds are confirmed by FTIR, 1 H and 13 C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . In addition, the molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .Physical And Chemical Properties Analysis
3-Fluoro-5-(methylthio)phenol is a synthetic compound and is not found in nature. More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
-
Field : Organic Chemistry and Material Science
- Application : Phenol derivatives, including potentially “3-Fluoro-5-(methylthio)phenol”, are used as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Method : Many synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : The development of innovative synthetic methods has allowed for the preparation of complex phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
-
- Application : Phenol derivatives are used in various industries, including plastics, adhesives, and coatings .
- Method : These compounds are used due to their ability to improve these materials’ thermal stability and flame resistance .
- Results : The use of these compounds has resulted in materials with improved properties, such as increased thermal stability and flame resistance .
-
- Application : Phenol derivatives have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Method : The specific methods of application or experimental procedures would depend on the specific context and are not detailed in the source .
- Results : The outcomes of these applications would also depend on the specific context and are not detailed in the source .
-
- Application : Phenol derivatives are often used in the organic synthesis of drugs. They are used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Method : The process involved a reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in NMP and potassium carbonate in the first step, followed by demethylation using BBr 3 in DCM in the second step .
- Results : The title compounds are obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1 H and 13 C NMR spectroscopy, and mass spectrometry .
-
- Application : In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
- Method : The specific methods of application or experimental procedures would depend on the specific context and are not detailed in the source .
- Results : The outcomes of these applications would also depend on the specific context and are not detailed in the source .
-
- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Method : The specific methods of application or experimental procedures would depend on the specific context and are not detailed in the source .
- Results : The outcomes of these applications would also depend on the specific context and are not detailed in the source .
-
Field : Organic and Chemical Products
- Application : Boric acid compounds, which include “3-Fluoro-5-(methylthio)phenol”, are very important organic and chemical products . They are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Method : The specific methods of application or experimental procedures would depend on the specific context and are not detailed in the source .
- Results : The outcomes of these applications would also depend on the specific context and are not detailed in the source .
-
- Application : In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
- Method : The specific methods of application or experimental procedures would depend on the specific context and are not detailed in the source .
- Results : The outcomes of these applications would also depend on the specific context and are not detailed in the source .
-
- Application : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
- Method : The specific methods of application or experimental procedures would depend on the specific context and are not detailed in the source .
- Results : The outcomes of these applications would also depend on the specific context and are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Boric acid compounds are very important organic and chemical products . In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Eigenschaften
IUPAC Name |
3-fluoro-5-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNRPSUXJQMLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(methylthio)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)
